Benzenebismaleimide adduct Benzenebismaleimide adduct Mitindomide is a bisdioxopiperazines analog with antineoplastic activity. Mitinomide inhibits topoisomerase II and slowly promotes DNA-interstrand cross-linking, thereby inhibiting DNA repair, RNA and protein synthesis. This agent acts without increasing topoisomerase II-DNA covalent cleavable complex formation, as do most topoisomerase inhibitors. (NCI04)
Brand Name: Vulcanchem
CAS No.: 10403-51-7
VCID: VC0078976
InChI: InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20)
SMILES: C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol

Benzenebismaleimide adduct

CAS No.: 10403-51-7

Main Products

VCID: VC0078976

Molecular Formula: C14H12N2O4

Molecular Weight: 272.26 g/mol

Benzenebismaleimide adduct - 10403-51-7

CAS No. 10403-51-7
Product Name Benzenebismaleimide adduct
Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
IUPAC Name 5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
Standard InChI InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20)
Standard InChIKey DRCJGCOYHLTVNR-UHFFFAOYSA-N
Isomeric SMILES C1=C[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=O)NC4=O)[C@@H]5[C@H]3C(=O)NC5=O
SMILES C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O
Canonical SMILES C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O
Description Mitindomide is a bisdioxopiperazines analog with antineoplastic activity. Mitinomide inhibits topoisomerase II and slowly promotes DNA-interstrand cross-linking, thereby inhibiting DNA repair, RNA and protein synthesis. This agent acts without increasing topoisomerase II-DNA covalent cleavable complex formation, as do most topoisomerase inhibitors. (NCI04)
Shelf Life Solution: A solution was prepared by dissolving 100 mg of drug in 3.0 mL of 0.25 N NaOH. This solution was diluted to 5.0 mL with water to give a final concentration of 20 mg/mL. At room temperature this solution shows 10% decomposition in 40 minutes and 50% decomposition in 5 hours (HPLC).
Solubility p- dioxane slightly soluble (mg/mL)
Aqueous NaOH (2 moles NaOH per mole of compound) > 20 (mg/mL)
Synonyms 3a,3b,4,4a,7a,8a,8b-octahydro-4,8-ethenopyrrolo(3',4':3,4)cyclobut(1,2-f)isoindole-1,3,5,7(2H,6H)-tetrone
mitindomide
NSC 284356
NSC-284356
tricyclo(4.2.2.0(2,5))dec-9-ene-3,4,7,8-tetracarboxylic acid diimide
PubChem Compound 323533
Last Modified Dec 23 2021
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